

Key publications on Calmodulin-Dependent Protein Kinase II (290-309) acetate

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Compound of Interest

Compound Name: *Calmodulin-Dependent Protein Kinase II(290-309) acetate*

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Calmodulin-Dependent Protein Kinase II (290-309) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin-Dependent Protein Kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, particularly in neuronal signaling and synaptic plasticity. Its activity is tightly regulated by calcium and calmodulin. The synthetic peptide, Calmodulin-Dependent Protein Kinase II (290-309), derived from the calmodulin-binding domain of the CaMKII α -subunit, acts as a potent and specific inhibitor of CaMKII.^{[1][2]} This technical guide provides an in-depth overview of CaMKII (290-309) acetate, including its mechanism of action, quantitative data, experimental protocols, and its role in key signaling pathways.

Mechanism of Action

CaMKII (290-309) acetate functions as a competitive antagonist of calmodulin.^{[2][3][4]} The peptide encompasses the calmodulin-binding domain of CaMKII.^{[1][5]} By binding to calmodulin, the peptide prevents the calcium/calmodulin complex from binding to and activating CaMKII, thereby inhibiting its downstream phosphorylation activity.^{[1][4]} This inhibitory action is

highly specific, making the peptide a valuable tool for dissecting the physiological and pathological roles of CaMKII.

Quantitative Data

The inhibitory potency of CaMKII (290-309) has been quantified in various studies. The most consistently reported value is its half-maximal inhibitory concentration (IC50).

Inhibitor	Target	IC50 Value	Reference
Calmodulin-Dependent Protein Kinase II (290-309)	Ca ²⁺ /calmodulin-dependent protein kinase II	52 nM	[2] [3] [6] [7] [8]
Calmodulin-Dependent Protein Kinase II (290-309)	CaMKII-dependent phosphodiesterase	1.1 nM	[9]

Experimental Protocols

The CaMKII (290-309) peptide is utilized in a variety of experimental settings to probe the function of CaMKII. Below are detailed methodologies for key experiments.

In Vitro CaMKII Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the CaMKII (290-309) peptide on CaMKII activity using a peptide substrate like Autocamtide-2.

Materials:

- Recombinant CaMKII enzyme
- CaMKII (290-309) acetate peptide
- Autocamtide-2 (or other specific CaMKII substrate)[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Calmodulin
- CaCl₂

- ATP (radiolabeled [γ - ^{32}P]ATP for radioactive assay, or non-radiolabeled for HPLC-MS based assay)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 0.1 mg/mL BSA)
- Kinase reaction termination solution (e.g., 75 mM phosphoric acid for radioactive assay, or formic acid for HPLC-MS)
- Phosphocellulose paper (for radioactive assay)
- Scintillation counter (for radioactive assay)
- HPLC-MS system (for non-radioactive assay)[7]

Procedure:

- Prepare Assay Mixture: In a microcentrifuge tube, prepare the assay mixture containing assay buffer, calmodulin, CaCl_2 , and the CaMKII substrate (e.g., Autocamtide-2).
- Add Inhibitor: Add varying concentrations of CaMKII (290-309) acetate to the assay tubes. Include a control with no inhibitor.
- Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to calmodulin.
- Initiate Reaction: Start the kinase reaction by adding recombinant CaMKII enzyme and ATP.
- Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C .
- Terminate Reaction: Stop the reaction by adding the appropriate termination solution.
- Quantify Phosphorylation:
 - Radioactive Method: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ - ^{32}P]ATP. Measure the incorporated radioactivity using a scintillation counter.

- Non-Radioactive HPLC-MS Method: Analyze the reaction mixture using a validated HPLC-MS method to separate and quantify the phosphorylated and non-phosphorylated substrate.^[7]
- Data Analysis: Calculate the percentage of inhibition for each concentration of the peptide and determine the IC50 value by fitting the data to a dose-response curve.

Electrophysiological Recording with Intracellular Peptide Delivery

This protocol describes the use of CaMKII (290-309) to investigate the role of CaMKII in regulating ion channel activity in isolated cells using the patch-clamp technique.

Materials:

- Isolated cells (e.g., cardiomyocytes, neurons)
- Patch-clamp setup (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for patch pipettes
- Intracellular (pipette) solution
- Extracellular (bath) solution
- CaMKII (290-309) acetate peptide

Procedure:

- Prepare Intracellular Solution: Dissolve the CaMKII (290-309) peptide in the intracellular solution at the desired final concentration (e.g., 25 μ M).^[12] Filter the solution to remove any precipitates.
- Pull Patch Pipettes: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with the intracellular solution.
- Establish Whole-Cell Configuration: Approach a target cell with the patch pipette and form a high-resistance seal (G Ω seal). Rupture the cell membrane to achieve the whole-cell

configuration, allowing the contents of the pipette, including the inhibitory peptide, to dialyze into the cell.

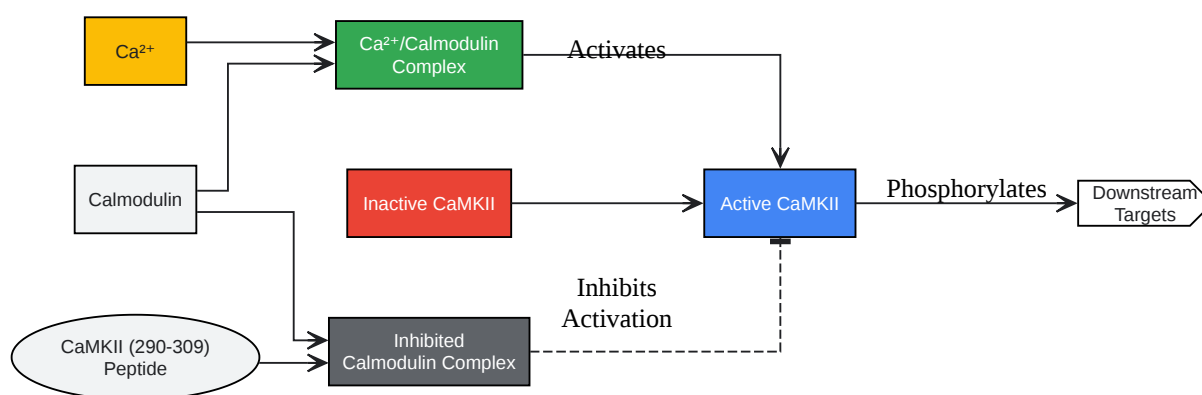
- **Record Ion Channel Currents:** Apply a voltage-clamp protocol to elicit the ion currents of interest (e.g., L-type Ca^{2+} currents, transient outward K^{+} currents).[13]
- **Data Acquisition and Analysis:** Record the currents before and after sufficient time for the peptide to diffuse into the cell and inhibit CaMKII. Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the effect of CaMKII inhibition. A control group with a scrambled or inactive peptide should be included to ensure specificity.

Signaling Pathways and Logical Relationships

CaMKII is a central node in numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows involving CaMKII and its inhibition by the 290-309 peptide.

CaMKII Activation and Inhibition Pathway

This diagram illustrates the canonical activation of CaMKII by calcium and calmodulin, and its inhibition by the 290-309 peptide.

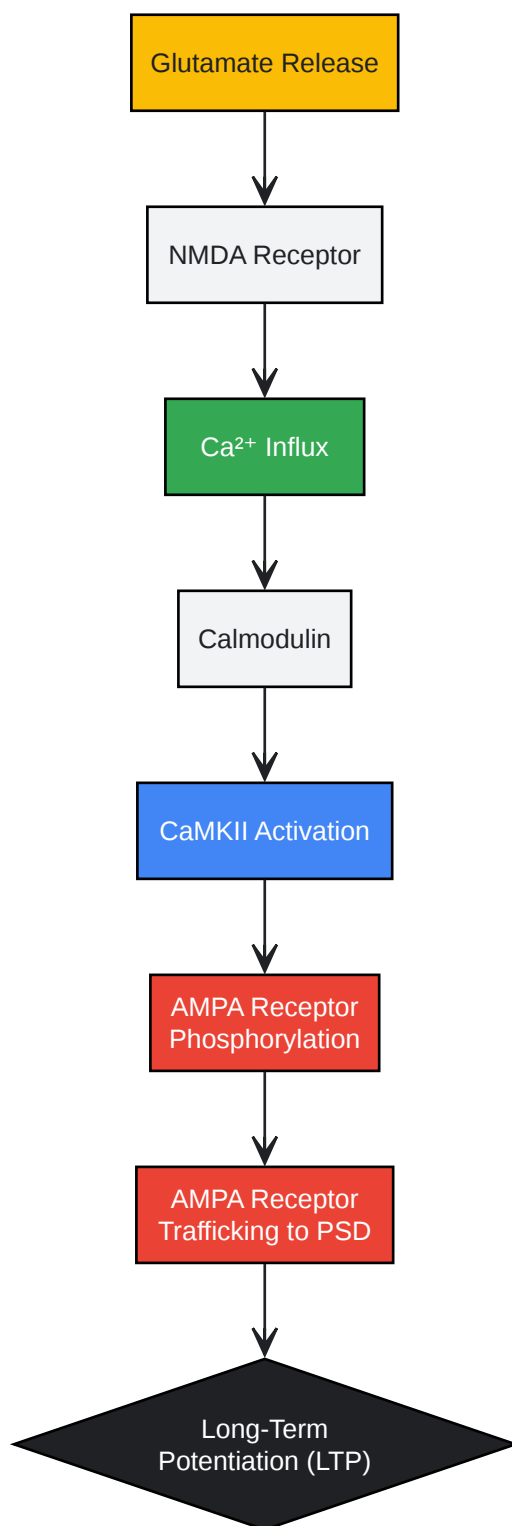


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Caption: CaMKII activation by Ca^{2+} /Calmodulin and its inhibition by the 290-309 peptide.

CaMKII's Role in Synaptic Plasticity (LTP)

This diagram outlines the signaling cascade involving CaMKII during the induction of Long-Term Potentiation (LTP) at a glutamatergic synapse.

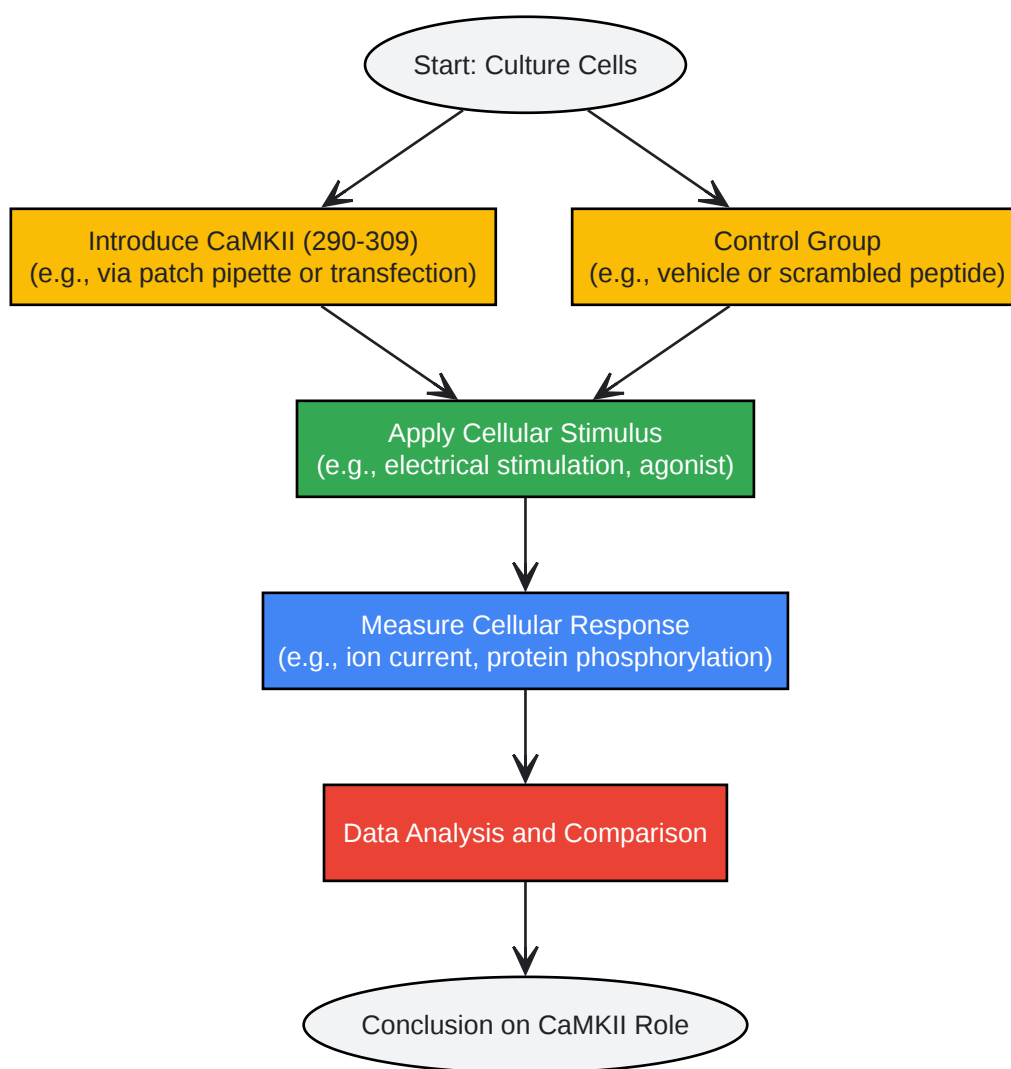


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Caption: Simplified signaling pathway of CaMKII in Long-Term Potentiation (LTP).

Experimental Workflow for Assessing CaMKII Inhibition in Cells

This diagram provides a logical workflow for experiments designed to test the effect of CaMKII (290-309) on a cellular process.

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Caption: A logical workflow for cellular experiments using the CaMKII (290-309) inhibitor.

Conclusion

Calmodulin-Dependent Protein Kinase II (290-309) acetate is an indispensable tool for researchers investigating the multifaceted roles of CaMKII. Its high potency and specificity allow for the precise dissection of CaMKII-dependent signaling pathways in various physiological and pathological contexts. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for the effective application of this inhibitory peptide in research and drug development.

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